An In-depth Technical Guide to the Molecular Structure of 2,3,6,7,10,11-Hexabromotriphenylene
An In-depth Technical Guide to the Molecular Structure of 2,3,6,7,10,11-Hexabromotriphenylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3,6,7,10,11-Hexabromotriphenylene. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Molecular Structure and Identification
2,3,6,7,10,11-Hexabromotriphenylene is a polycyclic aromatic hydrocarbon with a triphenylene core symmetrically substituted with six bromine atoms. This high degree of bromination significantly influences its chemical and physical properties.
Below is a diagram illustrating the molecular structure of 2,3,6,7,10,11-Hexabromotriphenylene.
Caption: Molecular structure of 2,3,6,7,10,11-Hexabromotriphenylene.
Chemical Identifiers
For unambiguous identification, the following identifiers are provided for 2,3,6,7,10,11-Hexabromotriphenylene.
| Identifier Type | Value |
| IUPAC Name | 2,3,6,7,10,11-hexabromotriphenylene[1] |
| SMILES String | C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br[1] |
| InChI Key | GLHQUXLCQLQNPZ-UHFFFAOYSA-N[1] |
| CAS Number | 82632-80-2[1] |
Physicochemical Properties
The key physicochemical properties of 2,3,6,7,10,11-Hexabromotriphenylene are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₆Br₆[1] |
| Molecular Weight | 701.67 g/mol [2] |
| Appearance | White to light yellow to light red powder/crystal |
| Purity | >98.0% (T) |
| Physical Form | Solid[2] |
Experimental Protocols
Synthesis of 2,3,6,7,10,11-Hexabromotriphenylene
A common method for the synthesis of 2,3,6,7,10,11-Hexabromotriphenylene involves the direct bromination of triphenylene. The following protocol is based on established literature procedures.
Materials:
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Triphenylene (1.07 g, 4.7 mmol)
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Nitrobenzene (40 mL)
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Iron powder (100 mg, 1.79 mmol)
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Bromine (2.2 mL, 38.8 mmol)
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Diethyl ether
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Acetone
Procedure:
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To a solution of triphenylene in nitrobenzene, add iron powder.
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Slowly add bromine to the mixture over a period of 15 minutes.
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Allow the solution to stand at room temperature for 16 hours.
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Heat the reaction mixture to 205 °C for 2 hours.
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Cool the mixture to room temperature.
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Add diethyl ether (150 mL) to precipitate the product.
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Filter the crude solid.
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Wash the solid sequentially with diethyl ether (3 x 30 mL) and acetone (3 x 10 mL).
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Dry the product in vacuo for 12 hours to obtain 2,3,6,7,10,11-Hexabromotriphenylene.
The expected yield for this reaction is approximately 95%. Due to its low solubility, the product is often used directly without further characterization.
Below is a workflow diagram illustrating the synthesis protocol.
Caption: Synthesis workflow for 2,3,6,7,10,11-Hexabromotriphenylene.
Biological Activity and Signaling Pathways
Currently, there is no available scientific literature detailing the specific biological activities or signaling pathways associated with 2,3,6,7,10,11-Hexabromotriphenylene. Research on the biological effects of this particular compound is limited.
However, studies on a structurally related compound, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), have shown cytotoxic effects on various human cancer cell lines, including glioma and lung cancer cells. The cytotoxic mechanism of HHTP is thought to involve the generation of semiquinone radicals, which can lead to DNA damage and apoptosis. It is important to note that these findings pertain to the hydroxylated analog and cannot be directly extrapolated to 2,3,6,7,10,11-Hexabromotriphenylene. Further research is required to determine the biological profile of the hexabrominated derivative.
Concluding Remarks
This technical guide has provided a detailed overview of the molecular structure, identification, and synthesis of 2,3,6,7,10,11-Hexabromotriphenylene. The provided data and protocols offer a valuable resource for researchers working with this compound. The absence of data on its biological activity highlights an area for future investigation, which could be of interest to professionals in drug development seeking novel molecular scaffolds.
